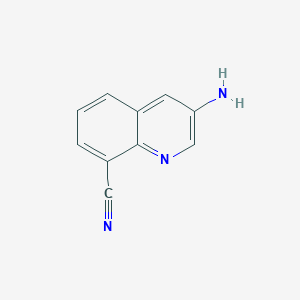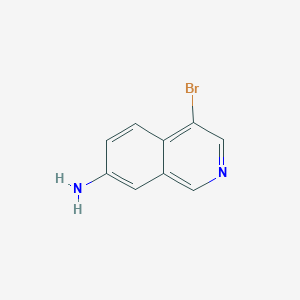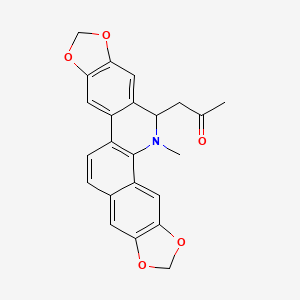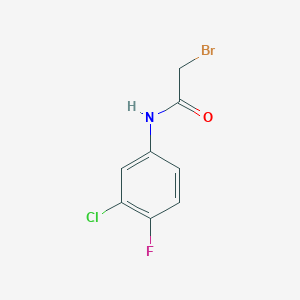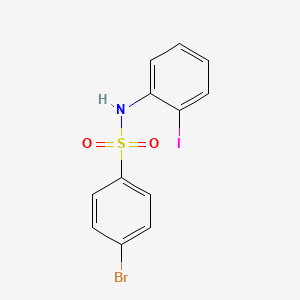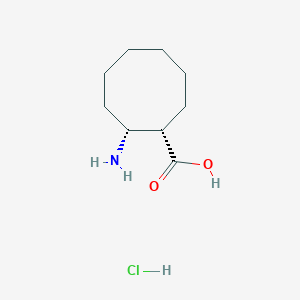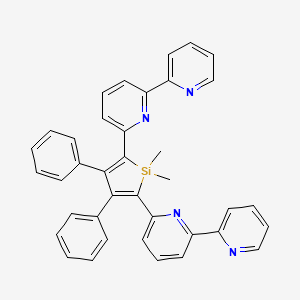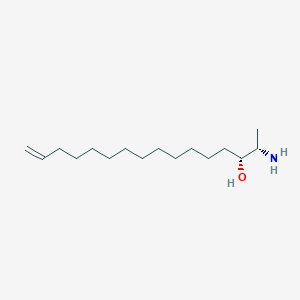![molecular formula C13H12O4 B3036587 1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 3722-45-0](/img/structure/B3036587.png)
1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Vue d'ensemble
Description
“1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the CAS Number: 3722-45-0 . It has a molecular weight of 232.24 .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the condensation of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes . Another method involves the reaction of phloroglucinol with ethyl 2-oxocyclohexane carboxylate in 75% sulfuric acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H12O4 . The InChI code for this compound is 1S/C13H12O4/c14-7-5-10(15)12-8-3-1-2-4-9(8)13(16)17-11(12)6-7/h5-6,14-15H,1-4H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can undergo condensation with substituted 1,1-diaminomethanes to produce Mannich bases containing a dialkylaminomethyl group in the 2- and 4-positions of 7,8,9,10-tetrahydrobenzo[c]chromen-6-one .Physical and Chemical Properties Analysis
This compound has a molecular weight of 232.24 . Its IUPAC name is this compound .Applications De Recherche Scientifique
Neurological Effects
- Mannich Bases of Substituted 7,8,9,10-Tetrahydrobenzo[c]chromen-6-ones : A study found that these compounds, derived from 1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, act as stimulants of the central and peripheral nervous systems. They exhibit neuroleptic and tranquilizing activities, indicating potential applications in neurological research (Garazd et al., 2002).
Fluorescence and Metal Interaction Properties
- Fluorescence and Metal Interaction : A study on substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-one derivatives highlighted their use as fluorescent molecules. These compounds displayed fluorescence enhancement in the presence of metals, suggesting their utility in spectrofluorometry for analytical, environmental, and medicinal chemistry (Gülcan et al., 2022).
Cholinesterase Inhibitors in Alzheimer's Treatment
- Potential Cholinesterase Inhibitors : Research into 6H-benzo[c]chromen-6-one derivatives, including the 7,8,9,10-tetrahydro variant, showed their potential as cholinesterase inhibitors. This suggests applications in Alzheimer's Disease treatment, with the compounds exhibiting comparable activity to established drugs (Gulcan et al., 2014).
Synthetic Chemistry
- Synthetic Protocols for 6H-Benzo[c]chromen-6-ones : A review on synthetic procedures for 6H-benzo[c]chromen-6-ones, including the 1,3-dihydroxy-7,8,9,10-tetrahydro variant, emphasized their role as core structures in secondary metabolites of pharmacological importance. The review covered various synthetic protocols, highlighting their significance in medicinal chemistry (Mazimba, 2016).
Fluorescence Interaction with Proteins
- Interaction with Bovine Serum Albumin (BSA) : A fluorescence study examined the interactions between BSA and this compound. The formation of complexes was observed, pointing to potential applications in studying protein-ligand interactions (Akbay et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with the central and peripheral nervous systems .
Mode of Action
It has been suggested that similar compounds may act as stimulants of the central and peripheral nervous systems .
Biochemical Pathways
It’s worth noting that similar compounds have been found to be involved in the modulation of neurodegenerative diseases .
Result of Action
Similar compounds have been shown to possess low toxicity and act as a stimulant of the central and peripheral nervous systems with indications of neuroleptic and tranquilizing activities .
Analyse Biochimique
Biochemical Properties
1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . These interactions can lead to the modulation of signaling pathways that are critical for cellular function. Additionally, the compound’s hydroxyl groups allow it to form hydrogen bonds with other biomolecules, enhancing its binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This compound can also alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, its interaction with phosphodiesterase enzymes results in the inhibition of these enzymes, thereby increasing the levels of cyclic nucleotides within the cell . This modulation of enzyme activity can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under ambient conditions but may degrade under extreme conditions such as high temperature or pH . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has been found to have beneficial effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Propriétés
IUPAC Name |
1,3-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-7-5-10(15)12-8-3-1-2-4-9(8)13(16)17-11(12)6-7/h5-6,14-15H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOXXIZKHZBTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3OC2=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184485 | |
| Record name | 7,8,9,10-Tetrahydro-1,3-dihydroxy-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-45-0 | |
| Record name | 7,8,9,10-Tetrahydro-1,3-dihydroxy-6H-dibenzo[b,d]pyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8,9,10-Tetrahydro-1,3-dihydroxy-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036507.png)
![3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036508.png)
